molecular formula C23H32N2O4 B11501754 Butanoic acid, 4-[[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino]-4-oxo-, 4-methylcyclohexyl ester

Butanoic acid, 4-[[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino]-4-oxo-, 4-methylcyclohexyl ester

Cat. No.: B11501754
M. Wt: 400.5 g/mol
InChI Key: UVIWKHMRJHBKGK-UHFFFAOYSA-N
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Description

4-METHYLCYCLOHEXYL 3-{[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOATE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is particularly interesting due to its complex structure, which includes a cyclohexyl group, an indole moiety, and a carbamoyl propanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLCYCLOHEXYL 3-{[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOATE typically involves multiple steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions.

    Formation of the Cyclohexyl Group: The cyclohexyl group can be synthesized through hydrogenation of benzene or cyclohexene.

    Coupling of the Indole and Cyclohexyl Groups: The indole and cyclohexyl groups can be coupled through a carbamoylation reaction, which involves the reaction of an amine with an isocyanate.

    Formation of the Propanoate Group: The propanoate group can be introduced through esterification of the carboxylic acid with an alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHYLCYCLOHEXYL 3-{[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly used.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

4-METHYLCYCLOHEXYL 3-{[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-METHYLCYCLOHEXYL 3-{[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-METHYLCYCLOHEXYL 3-{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOATE: Similar structure but lacks the methyl group on the indole moiety.

    4-METHYLCYCLOHEXYL 3-{[2-(5-HYDROXY-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOATE: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

4-METHYLCYCLOHEXYL 3-{[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

IUPAC Name

(4-methylcyclohexyl) 4-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamino]-4-oxobutanoate

InChI

InChI=1S/C23H32N2O4/c1-15-4-6-17(7-5-15)29-23(27)11-10-22(26)24-13-12-19-16(2)25-21-9-8-18(28-3)14-20(19)21/h8-9,14-15,17,25H,4-7,10-13H2,1-3H3,(H,24,26)

InChI Key

UVIWKHMRJHBKGK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)CCC(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C

Origin of Product

United States

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